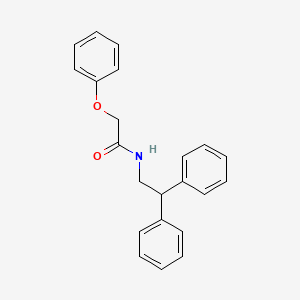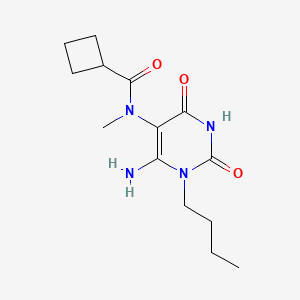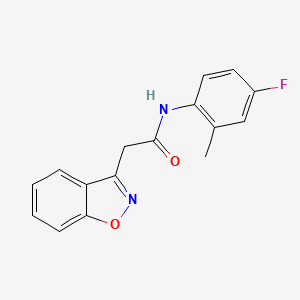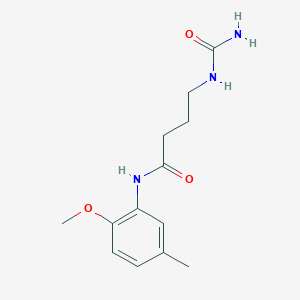![molecular formula C13H15N3OS B7637035 N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide](/img/structure/B7637035.png)
N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is known for its unique chemical structure and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide has been shown to have various biochemical and physiological effects. It has been studied for its ability to inhibit the growth of cancer cells and reduce inflammation. This compound has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide in lab experiments is its unique chemical structure, which allows for the study of its potential use in various scientific research applications. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide. One of the future directions is to study its potential use in the treatment of various types of cancer. Another future direction is to study its potential use in reducing inflammation in different animal models. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide is a chemical compound that has potential use in various scientific research applications. It has been studied for its anticancer and anti-inflammatory properties and has shown promising results. This compound has unique chemical properties, which make it an interesting topic for further research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide can be synthesized using various methods. One of the most commonly used methods is the reaction of 2-(thiophen-2-ylmethyl)pyrazole-3-carboxylic acid with cyclobutanecarbonyl chloride in the presence of a base. The reaction results in the formation of N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide has potential use in various scientific research applications. It has been studied for its anticancer properties and has shown promising results in inhibiting cancer cell growth. This compound has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various animal models.
Eigenschaften
IUPAC Name |
N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c17-13(10-3-1-4-10)15-12-6-7-14-16(12)9-11-5-2-8-18-11/h2,5-8,10H,1,3-4,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOVOAUBATZSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=NN2CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-methoxy-5-methylphenyl)-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7636981.png)
![3-[(3-Methylcyclohexyl)methyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7636988.png)

![1-(5-methylfuran-2-yl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B7637003.png)

![[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl (2R)-2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B7637043.png)
![N-phenyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B7637046.png)
![Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7637052.png)
![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7637059.png)

![4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B7637062.png)